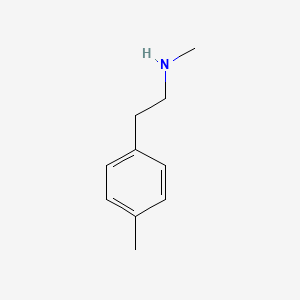

N-甲基-2-(对甲苯基)乙胺

描述

N-Methyl-2-(p-tolyl)ethanamine is a chemical compound that can be synthesized and utilized in various chemical reactions. It is related to compounds that have been studied for their ability to form complex structures with metals, as well as for their potential in asymmetric synthesis and catalysis.

Synthesis Analysis

The synthesis of related compounds involves the use of p-tolyl groups and amine functionalities. For instance, the synthesis of optically pure 1,2-ethanolamines with chiral centers has been achieved through the stereoselective addition of alpha-sulfinyl carbanions to N-arylsulfinylketimines, which involves the use of p-tolyl sulfoxide as a nucleophile . Another related compound, 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane, was synthesized via a Staudinger reaction involving p-tolylazide . These methods demonstrate the versatility of p-tolyl and amine groups in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds containing N-methyl-2-(p-tolyl)ethanamine moieties can be quite complex. For example, the molecular structure of 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane has been determined by X-ray crystallography, revealing a space group P2(1)/c with specific cell dimensions and a twisted boat conformation at low temperatures . This indicates that the molecular structure of N-methyl-2-(p-tolyl)ethanamine derivatives can be well-defined and may exhibit conformational dynamics.

Chemical Reactions Analysis

Chemical reactions involving N-methyl-2-(p-tolyl)ethanamine derivatives can lead to a variety of products. For instance, the photochemical decomposition of methylamine, a simpler amine, results in products such as hydrogen, methane, and ammonia . In a more complex example, the cyclometallation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine with palladium(II) acetate leads to the formation of palladacycles, which are useful in catalysis . These reactions showcase the reactivity of amine derivatives in both simple and complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-2-(p-tolyl)ethanamine derivatives can be quite diverse. For example, the aza-Michael addition product N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine has been characterized by X-ray crystallography, DFT, and Hirshfeld analysis, revealing its polar nature with a net dipole moment of 5.2315 debye . This suggests that derivatives of N-methyl-2-(p-tolyl)ethanamine can have significant polarity and may form strong intermolecular interactions, such as hydrogen bonds, which can influence their physical properties and reactivity.

科学研究应用

DNA结合和细胞毒性研究

Kumar et al. (2012) 进行的一项研究探讨了三牙配体的铜(II)配合物,包括类似于N-甲基-2-(对甲苯基)乙胺的化合物,对DNA结合、核酸酶活性和细胞毒性的影响。该研究表明这些配合物具有显著的DNA结合能力,并且在小牛胸腺DNA中显示出轻微的结构变化。它们还展示了对不同癌细胞系的低毒性,使它们成为进一步细胞医学研究的对象。

DFT计算和抗菌研究

在2023年, S. G et al. 对由2-(2-甲氧基苯氧基)乙胺和各种芳香醛合成的席夫碱进行了研究。他们使用DFT计算进行结构优化,并进行了体外抗菌活性研究。这些化合物表现出抑制活性,并且还被研究用于可能对抗COVID-19的活性。

乙烯寡聚化研究

在2016年, Nyamato et al. 进行的研究集中在以镍(II)配合物为催化剂的乙烯寡聚化上,这些配合物由与N-甲基-2-(对甲苯基)乙胺类似的配体螯合。这项研究对于理解这类配合物在工业过程中,特别是在聚合物工业中的催化行为具有重要意义。

锝和锇三羰基配合物

在2007年, Maria et al. 报告了阳离子Tc-三羰基配合物的合成和生物评价,这些配合物在心肌成像中有潜在用途。他们使用了与N-甲基-2-(对甲苯基)乙胺相关的配体,表明这些化合物在开发新型放射性药物中的潜力。

氢化反应中的动力学研究

Kumah et al. (2019) 进行的关于类似于N-甲基-2-(对甲苯基)乙胺的手性合成物的研究揭示了它们在酮的不对称转移氢化中的应用。这项研究对于理解有机合成和工业化学中的催化活性和机制具有重要意义。

安全和危害

属性

IUPAC Name |

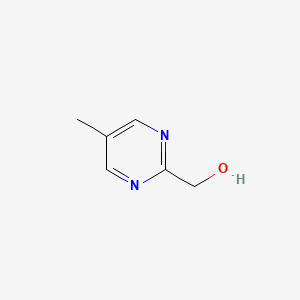

N-methyl-2-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXWGLLWOCJFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628793 | |

| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(p-tolyl)ethanamine | |

CAS RN |

229621-74-3 | |

| Record name | N,4-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229621-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)